molecular formula C9H18N2S B1143070 (2S)-2-amino-3-methyl-1-pyrrolidin-1-ylbutane-1-thione;hydrochloride CAS No. 184360-54-1

(2S)-2-amino-3-methyl-1-pyrrolidin-1-ylbutane-1-thione;hydrochloride

Cat. No.: B1143070
CAS No.: 184360-54-1
M. Wt: 186.32 g/mol
InChI Key: VODWMJRXDMMJJG-QMMMGPOBSA-N
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Description

(2S)-2-amino-3-methyl-1-pyrrolidin-1-ylbutane-1-thione;hydrochloride is a synthetic compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound is characterized by the presence of a pyrrolidide group, which contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-methyl-1-pyrrolidin-1-ylbutane-1-thione;hydrochloride typically involves multiple steps, starting with the preparation of the core pyrrolidide structure. The process often includes the following steps:

    Formation of the Pyrrolidide Core: This involves the reaction of a suitable amine with a carbonyl compound to form the pyrrolidide ring.

    Introduction of the Valine Moiety: Valine is introduced into the structure through a coupling reaction, often using reagents like carbodiimides to facilitate the formation of the peptide bond.

    Incorporation of the CS-N Linkage: The CS-N linkage is introduced through a thiolation reaction, where a thiol group is added to the nitrogen atom of the pyrrolidide ring.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production, allowing precise control over reaction conditions.

    Continuous Flow Reactors: Employed for large-scale production, offering advantages in terms of efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-methyl-1-pyrrolidin-1-ylbutane-1-thione;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the CS-N linkage with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-amino-3-methyl-1-pyrrolidin-1-ylbutane-1-thione;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-methyl-1-pyrrolidin-1-ylbutane-1-thione;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The CS-N linkage plays a crucial role in its binding affinity and specificity. Pathways involved in its mechanism of action include:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.

    Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

(2S)-2-amino-3-methyl-1-pyrrolidin-1-ylbutane-1-thione;hydrochloride can be compared with other similar compounds, such as:

    Hcl-val-psi[CS-N]-thiazolidide: Similar in structure but contains a thiazolidide ring instead of a pyrrolidide ring.

    Hcl-val-psi[CS-N]-oxazolidide: Contains an oxazolidide ring, offering different reactivity and properties.

Uniqueness

The uniqueness of this compound lies in its pyrrolidide ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

CAS No.

184360-54-1

Molecular Formula

C9H18N2S

Molecular Weight

186.32 g/mol

IUPAC Name

(2S)-2-amino-3-methyl-1-pyrrolidin-1-ylbutane-1-thione

InChI

InChI=1S/C9H18N2S/c1-7(2)8(10)9(12)11-5-3-4-6-11/h7-8H,3-6,10H2,1-2H3/t8-/m0/s1

InChI Key

VODWMJRXDMMJJG-QMMMGPOBSA-N

Isomeric SMILES

CC(C)[C@@H](C(=S)N1CCCC1)N

SMILES

CC(C)C(C(=S)N1CCCC1)N.Cl

Canonical SMILES

CC(C)C(C(=S)N1CCCC1)N

Origin of Product

United States

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